4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
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Overview
Description
4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The structure of this compound includes an isoindoline core, which is a bicyclic structure containing nitrogen, and a benzoic acid moiety, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized through various chemical reactions to introduce the 1-phenylethyl and benzoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of solventless conditions and green chemistry principles to minimize environmental impact . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activities and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindoline core but lacks the 1-phenylethyl and benzoic acid groups.
Phthalimide: Another isoindoline derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A compound with a similar aromatic structure but different biological activities and applications.
Uniqueness
4-(1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
5936-73-2 |
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Molecular Formula |
C24H17NO5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[1,3-dioxo-2-(1-phenylethyl)isoindole-5-carbonyl]benzoic acid |
InChI |
InChI=1S/C24H17NO5/c1-14(15-5-3-2-4-6-15)25-22(27)19-12-11-18(13-20(19)23(25)28)21(26)16-7-9-17(10-8-16)24(29)30/h2-14H,1H3,(H,29,30) |
InChI Key |
FSYRCRQPQQUKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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